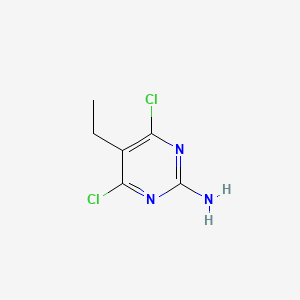

4,6-Dichloro-5-ethylpyrimidin-2-amine

Description

Significance of Pyrimidine (B1678525) Derivatives in Chemical and Biological Sciences

Pyrimidine derivatives are a diverse and fascinating class of compounds that play a crucial role in numerous biological processes. gsconlinepress.com Their versatile nature has made them a focal point of research in medicinal chemistry, leading to the development of novel therapeutics with a broad spectrum of pharmacological activities. gsconlinepress.comgsconlinepress.com

The pyrimidine scaffold is a fundamental component of many biologically important molecules, including nucleic acids (cytosine, thymine, and uracil), vitamins like thiamine (B1217682) and riboflavin, and a variety of synthetic drugs. gsconlinepress.commdpi.com This widespread presence in nature has inspired medicinal chemists to utilize the pyrimidine ring system as a template for designing new therapeutic agents. gsconlinepress.com Consequently, pyrimidine derivatives have been developed that exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive properties. gsconlinepress.commdpi.comnih.gov The ability of the pyrimidine structure to be readily modified allows for the fine-tuning of its biological and physicochemical properties, making it a privileged scaffold in drug discovery. mdpi.com

Halogenated pyrimidines are highly valuable synthetic intermediates in organic chemistry. nih.gov The halogen atoms, typically chlorine or bromine, act as excellent leaving groups, facilitating nucleophilic substitution reactions. mdpi.com This reactivity allows for the introduction of a wide variety of functional groups onto the pyrimidine ring, leading to the synthesis of diverse libraries of compounds for biological screening. nih.govmdpi.com The strategic placement of halogens on the pyrimidine core enables chemists to selectively modify the molecule at specific positions, a crucial aspect in the rational design of new drugs and other functional materials. rsc.org Furthermore, halogenated pyrimidines are key precursors in transition metal-catalyzed cross-coupling reactions, which are powerful tools for constructing complex molecular architectures. rsc.org

Research Context and Current Gaps

While the broader field of pyrimidine chemistry is well-established, research on specific derivatives like 4,6-dichloro-5-ethylpyrimidin-2-amine is more recent and continues to evolve.

Research into 2-aminopyrimidines has a long history, with early studies focusing on their synthesis and fundamental reactivity. acs.orgchemicalbook.com Over the years, the discovery of significant biological activities in this class of compounds has propelled further investigation. mdpi.comrsc.org For instance, certain 2-aminopyrimidine (B69317) derivatives have been identified as potent inhibitors of various enzymes, leading to their exploration as potential therapeutic agents. mdpi.comnih.gov The development of new synthetic methodologies has also played a crucial role in expanding the scope of 2-aminopyrimidine research, allowing for the creation of increasingly complex and diverse molecular structures. researchgate.net

Current research on this compound is primarily centered on its utility as a synthetic intermediate. The compound serves as a precursor for the synthesis of various pharmaceutical compounds, with notable potential in the development of antiviral and anticancer agents. Studies have shown that derivatives of this compound can exhibit significant anticancer properties by inhibiting cancer cell proliferation.

The synthesis of this compound itself has been a subject of optimization. The process typically involves the chlorination of a 5-ethyl-2-amino-4,6-dihydroxypyrimidine precursor. Traditional methods often employed harsh chlorinating agents like phosphorus oxychloride (POCl₃), resulting in low yields and purification challenges. More recent and optimized methods utilize the Vilsmeier-Haack-Arnold reagent, which offers a milder and more efficient route to the desired dichloropyrimidine, leading to higher yields and purity. nih.gov

A key area of investigation involves the nucleophilic substitution reactions of the chlorine atoms at the C4 and C6 positions. These positions are susceptible to attack by various nucleophiles, such as amines, thiols, and alkoxides, allowing for the introduction of diverse substituents. nih.gov This reactivity is fundamental to its role as a versatile building block. For example, amination reactions at these positions have been explored to create novel derivatives with potential biological activities. nih.gov

Research has also demonstrated that 5-substituted 2-amino-4,6-dichloropyrimidines, including the ethyl-substituted analog, can inhibit immune-activated nitric oxide production, suggesting potential anti-inflammatory applications. nih.govnih.gov

Below is a table summarizing the key properties of this compound and related compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Research Findings | Reference |

| This compound | C₆H₇Cl₂N₃ | 192.05 | 183–185 | Serves as a synthetic intermediate for antiviral and anticancer agents. Inhibits immune-activated nitric oxide production. nih.gov | nih.gov |

| 4,6-Dichloro-5-methylpyrimidin-2-amine | C₅H₅Cl₂N₃ | 178.02 | 189–190 | Used in the synthesis of various derivatives with potential biological activities. nih.gov | nih.govnih.gov |

| 4,6-Dichloro-5-isopropylpyrimidin-2-amine | C₇H₉Cl₂N₃ | 206.08 | 175–176 | Investigated for its inhibitory effects on nitric oxide production. nih.gov | nih.gov |

| 4,6-Dichloro-5-phenylpyrimidin-2-amine | C₁₀H₇Cl₂N₃ | 240.09 | 193–195 | Synthesized and evaluated for biological properties. nih.gov | nih.gov |

| 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine | C₇H₉Cl₂N₃S | 238.14 | Not specified | Used as an intermediate in the synthesis of Ticagrelor. google.comchemicalbook.comnih.gov | google.comchemicalbook.comnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-5-ethylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7Cl2N3/c1-2-3-4(7)10-6(9)11-5(3)8/h2H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDSRYRJLQXWBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(N=C1Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70287220 | |

| Record name | 4,6-Dichloro-5-ethylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70287220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6343-68-6 | |

| Record name | 6343-68-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49720 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-Dichloro-5-ethylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70287220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Strategies for the Synthesis of 4,6-Dichloro-5-ethylpyrimidin-2-amine

The primary strategies for synthesizing the title compound involve the chemical modification of highly functionalized pyrimidine (B1678525) precursors. These precursors, such as dihydroxy or trichloro derivatives, serve as versatile platforms for the sequential introduction of the desired substituents.

A common and effective route to this compound begins with 5-substituted 2-amino-4,6-dihydroxypyrimidine (B16511) precursors. nih.gov The core of this strategy is the replacement of the hydroxyl groups at the C4 and C6 positions of the pyrimidine ring with chlorine atoms. This transformation is typically achieved through chlorination reactions using reagents like phosphorus oxychloride (POCl₃). nih.govgoogle.com

The synthesis of the necessary starting material, 2-amino-5-ethyl-4,6-dihydroxypyrimidine, is a critical first step. This is often accomplished via condensation reactions.

A modified condensation reaction is employed to prepare the 5-substituted 2-amino-4,6-dihydroxypyrimidine intermediates. nih.gov This method involves the condensation of a monosubstituted malonic acid diester with guanidine (B92328). nih.gov For the synthesis of the ethyl-substituted analog, diethyl ethylmalonate is reacted with guanidine in the presence of a strong base, typically an excess of sodium ethoxide. nih.gov This reaction constructs the pyrimidine ring system with the ethyl group pre-installed at the C5 position and the amino group at the C2 position. The resulting 2-amino-5-ethyl-4,6-dihydroxypyrimidine serves as the direct precursor for the subsequent chlorination step. nih.gov

The conversion of 2-amino-5-ethyl-4,6-dihydroxypyrimidine to this compound is efficiently carried out using the Vilsmeier-Haack-Arnold reagent. nih.govwikipedia.org This reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a powerful chlorinating and formylating agent. wikipedia.orgwikipedia.orgorganic-chemistry.orgchemtube3d.com In this specific synthesis, the Vilsmeier reagent acts as a chlorinating agent, converting the dihydroxy pyrimidine into its corresponding dichloro derivative. nih.govmdpi.com

The reaction involves treating the 2-amino-5-ethyl-4,6-dihydroxypyrimidine with the Vilsmeier reagent. nih.gov An optimized procedure has been developed that leads to high yields of the desired 5-substituted 2-amino-4,6-dichloropyrimidines. nih.gov The process is generally followed by a workup step to isolate the final product. nih.gov The use of the Vilsmeier-Haack-Arnold reagent provides an effective method for achieving the di-chlorination under relatively controlled conditions. nih.gov The synthesis of this compound using this method resulted in an 82% yield. nih.gov

Table 1: Synthesis and Properties of 4,6-Dichloro-5-alkylpyrimidin-2-amine Analogs

This interactive table provides data on various 5-substituted 2-amino-4,6-dichloropyrimidines prepared via the Vilsmeier-Haack-Arnold reagent method. nih.gov

| Substituent (R) | Compound Name | Yield (%) | Melting Point (°C) | Molecular Formula |

| Methyl | 4,6-Dichloro-5-methylpyrimidin-2-amine | 71 | 189–190 | C₅H₅Cl₂N₃ |

| Ethyl | This compound | 82 | 183–185 | C₆H₇Cl₂N₃ |

| Propyl | 4,6-Dichloro-5-propylpyrimidin-2-amine | 78 | 182–183 | C₇H₉Cl₂N₃ |

| Phenyl | 4,6-Dichloro-5-phenylpyrimidin-2-amine | 71 | 193–195 | C₁₀H₇Cl₂N₃ |

Beyond the primary route from dihydroxypyrimidine analogs, other precursors and methodologies have been explored for the synthesis of functionalized dichloropyrimidines. These alternative pathways offer flexibility in starting materials and reaction conditions.

The synthesis of related compounds has been achieved starting from highly chlorinated pyrimidines. For instance, 2-amino-4,5,6-trichloropyrimidine has been synthesized and its reactivity studied. lookchem.com This trichloro derivative is a versatile intermediate. The selective substitution of the chlorine atoms allows for the introduction of various functional groups. Reaction of 2-amino-4,5,6-trichloropyrimidine with sodium methoxide (B1231860) resulted in the selective replacement of the chlorine at the C6 position to yield 2-amino-4,5-dichloro-6-methoxypyrimidine. lookchem.com This demonstrates the potential for stepwise functionalization of polychlorinated pyrimidines, suggesting that a similar strategy could potentially be adapted for the synthesis of 5-ethyl derivatives, although direct evidence for this specific transformation is not provided.

Another synthetic approach starts with 2-thiobarbituric acid derivatives. google.com A route to a structurally related compound, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, begins with 2-thiobarbituric acid. google.com The process involves several steps:

Alkylation of 2-thiobarbituric acid with an alkyl halide (e.g., n-propane iodide).

Nitration of the resulting intermediate using fuming nitric acid.

Chlorination with phosphorus oxychloride to replace the hydroxyl groups with chlorine atoms, yielding a 4,6-dichloro-5-nitro-2-(alkylthio)pyrimidine.

Reduction of the nitro group to an amine. google.com

While this specific pathway leads to a 2-(propylthio) derivative rather than a 2-amino compound, it establishes a viable route from thiobarbituric acid to the core 4,6-dichloropyrimidine (B16783) structure. google.com Adapting this method for the synthesis of this compound would require starting with a 5-ethyl-2-thiobarbituric acid and including a final step to convert the thioether at C2 into an amino group.

Regioselective Synthesis Strategies

The regioselective synthesis of this compound is typically achieved through a multi-step process that begins with the construction of a substituted pyrimidine core, followed by selective halogenation.

The introduction of chlorine atoms at the C4 and C6 positions of a pre-functionalized pyrimidine ring is a critical step. This is often accomplished by treating a dihydroxy-pyrimidine precursor with a chlorinating agent. A common and effective method involves the use of phosphorus oxychloride (POCl₃). google.comnih.gov

A key precursor for this synthesis is 2-amino-5-ethylpyrimidine-4,6-diol. The synthesis of this diol can be achieved through the condensation of an appropriately substituted malonic acid diester with guanidine. nih.gov Specifically, diethyl 2-ethylmalonate is reacted with guanidine in the presence of a strong base like sodium ethoxide to yield 2-amino-5-ethylpyrimidine-4,6-diol. nih.gov

Once the diol is obtained, it can be converted to the target this compound. This transformation is carried out by heating the diol in phosphorus oxychloride. nih.gov The reaction proceeds via the conversion of the hydroxyl groups into chlorosulfite intermediates, which are subsequently displaced by chloride ions. The presence of the amino group at C2 and the ethyl group at C5 influences the reactivity of the ring, but the C4 and C6 positions are readily chlorinated under these conditions.

A study by a group of researchers detailed the synthesis of 2-amino-5-ethylpyrimidine-4,6-diol (A3) and its subsequent chlorination. nih.gov The diol was prepared with a high yield of 88%. nih.gov The subsequent chlorination to the desired dichlorinated product was also reported to be efficient.

| Precursor | Reagents | Product | Yield | Reference |

| Diethyl ethylmalonate, Guanidine | Sodium ethoxide | 2-Amino-5-ethylpyrimidine-4,6-diol | 88% | nih.gov |

| 2-Amino-5-ethylpyrimidine-4,6-diol | POCl₃ | This compound | High | nih.gov |

The control of the substitution pattern is established early in the synthetic sequence. The choice of the starting materials for the initial ring formation reaction dictates the substituents at positions 2, 4, 5, and 6.

In the synthesis of this compound, the use of guanidine provides the amino group at the C2 position. The ethyl group at the C5 position is introduced by using diethyl 2-ethylmalonate. The subsequent cyclization reaction with guanidine establishes the core 2-amino-5-ethyl-pyrimidine-4,6-diol structure. This strategic selection of precursors ensures the correct placement of the non-halogen substituents before the chlorination step.

The inherent reactivity of the pyrimidine ring also plays a role. The electron-donating amino group at C2 and the alkyl group at C5 activate the ring, but the hydroxyl groups at C4 and C6 are susceptible to electrophilic attack by the chlorinating agent, leading to their replacement by chlorine atoms. The symmetry of the 4,6-positions in the dihydroxy precursor simplifies the chlorination, as both positions are chemically equivalent.

Chemical Transformations and Derivatization Reactions

The two chlorine atoms on the this compound scaffold are excellent leaving groups, making the compound highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of a wide variety of functional groups, leading to diverse derivatives.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr reactions on this compound are regioselective, with the outcome often depending on the nature of the nucleophile and the reaction conditions. The two chlorine atoms at the C4 and C6 positions are electronically and sterically similar, yet subtle differences can be exploited for selective substitution.

The displacement of the chloro substituents by amines is a common and synthetically useful transformation. These reactions can lead to mono- or di-aminated products, depending on the stoichiometry of the amine used. The introduction of a second amino group can be more challenging due to the deactivating effect of the first amino substituent. In some cases, palladium-catalyzed amination is employed to facilitate the second substitution.

The regioselectivity of amination on dichloropyrimidines can be influenced by the substituents already present on the ring. For instance, in 2,4-dichloropyrimidines with an electron-withdrawing group at C5, nucleophilic attack by amines typically occurs at the C4 position. However, the use of tertiary amine nucleophiles can lead to selective substitution at the C2 position. While this compound has a different substitution pattern, these findings highlight the potential for controlling regioselectivity in amination reactions of dichloropyrimidines.

Solvolysis is a type of nucleophilic substitution where the solvent acts as the nucleophile. In the case of this compound, solvents such as water or alcohols can displace one or both of the chlorine atoms. chemicalbook.combldpharm.com

Hydrolysis, the reaction with water, would lead to the formation of the corresponding hydroxy-substituted pyrimidines. The reaction is a nucleophilic substitution where a water molecule attacks one of the carbon atoms bearing a chlorine atom, leading to the formation of a cationic intermediate, which then loses a proton to yield the hydroxyl group. The presence of the electron-donating amino and ethyl groups can influence the rate and regioselectivity of hydrolysis. Studies on the hydrolysis of related 2,4-diaminopyrimidine (B92962) systems have shown that the site of hydrolysis can be influenced by the electronic nature of other substituents on the ring. nih.gov For instance, the presence of an electron-donating nitrogen atom linked to C6 was found to direct hydrolysis to the C2 position. nih.gov

Alcoholysis, the reaction with an alcohol, would result in the formation of alkoxy-substituted pyrimidines. For example, reaction with methanol (B129727) would yield methoxy-pyrimidines. These reactions are typically carried out by heating the dichloropyrimidine in the respective alcohol, sometimes in the presence of a base to neutralize the HCl formed during the reaction.

The table below summarizes the expected products from solvolysis reactions of this compound.

| Reactant | Solvent (Nucleophile) | Expected Product(s) |

| This compound | Water (H₂O) | 4-Chloro-5-ethyl-6-hydroxypyrimidin-2-amine and/or 4,6-Dihydroxy-5-ethylpyrimidin-2-amine |

| This compound | Methanol (CH₃OH) | 4-Chloro-5-ethyl-6-methoxypyrimidin-2-amine and/or 4,6-Dimethoxy-5-ethylpyrimidin-2-amine |

| This compound | Ethanol (C₂H₅OH) | 4-Chloro-6-ethoxy-5-ethylpyrimidin-2-amine and/or 4,6-Diethoxy-5-ethylpyrimidin-2-amine |

Modification of the Amino Group at C-2

The 2-amino group of this compound is nucleophilic and can undergo various chemical modifications, although it is generally less reactive than the C-4 and C-6 positions towards substitution. Common transformations include acylation, alkylation, and condensation reactions.

Acylation can be achieved using acyl chlorides or anhydrides to form the corresponding 2-acetamido derivatives. This transformation is often used as a protecting strategy or to introduce new functional groups. Similarly, the amino group can be alkylated, though controlling the degree of alkylation can be challenging.

In the synthesis of more complex heterocyclic systems, the 2-amino group can participate in cyclization reactions. For instance, it can act as a dinucleophile in reactions with 1,3-dielectrophiles to construct fused pyrimidine ring systems. The reactivity of the amino group is influenced by the electronic effects of the other substituents on the pyrimidine ring.

Reactions at the Ethyl Group at C-5

The ethyl group at the C-5 position is the least reactive site on the this compound molecule under typical conditions. The C-5 position in pyrimidines is less electron-deficient and generally not susceptible to nucleophilic attack. myuchem.com Functionalization of the ethyl group typically requires more forcing conditions or specific reagents that target alkyl C-H bonds.

Potential transformations, largely inferred from general reactions of alkyl-substituted heterocycles rather than specific examples with this compound, could include:

Radical Halogenation: Free-radical bromination using reagents like N-bromosuccinimide (NBS) under UV irradiation could potentially introduce a bromine atom at the benzylic-like position (α-carbon) of the ethyl group.

Oxidation: Strong oxidizing agents might oxidize the ethyl group. Depending on the conditions, this could lead to the formation of a 5-acetylpyrimidine (B120317) or a pyrimidine-5-carboxylic acid derivative. For example, the oxidation of related pyrimidine derivatives has been studied using reagents like potassium dichromate. internationaljournalcorner.com

Lithiation: Direct lithiation of the α-carbon of the ethyl group followed by quenching with an electrophile is another possibility, although this would likely require a strong base and careful control to avoid competing reactions at other sites. researchgate.net

It is important to note that the electron-rich nature of the 2-aminopyrimidine (B69317) ring and the presence of the reactive chloro-substituents would likely complicate these transformations, and selective functionalization of the ethyl group remains a synthetic challenge.

Ring-Opening and Rearrangement Reactions

The pyrimidine ring, while aromatic, can undergo ring-opening and rearrangement reactions under specific conditions, particularly when activated by substituents or external reagents.

One of the most notable rearrangements for N-heterocycles containing an exocyclic amino group adjacent to a ring nitrogen is the Dimroth rearrangement . wikipedia.org This process typically involves the interchange of the exocyclic amino group with a ring nitrogen atom. rsc.orgrsc.org For a 2-aminopyrimidine derivative, the rearrangement would likely proceed through protonation or alkylation at N-1, followed by a nucleophilic attack (often by hydroxide) at the C-2 position. This leads to a ring-opened intermediate which can then re-cyclize to form an isomeric N-substituted pyrimidin-2-one or a rearranged 2-alkylaminopyrimidine. wikipedia.org The rate and outcome of the Dimroth rearrangement are highly dependent on factors like pH, temperature, and the nature of the substituents on the pyrimidine ring. rsc.orgnih.gov The presence of strongly electron-withdrawing groups can facilitate the rearrangement. acs.org

More drastic ring-opening can occur under harsh basic or acidic conditions, or through reaction with powerful nucleophiles, leading to cleavage of the heterocyclic ring. chinesechemsoc.org Skeletal editing strategies have also been developed where the pyrimidine ring is activated (e.g., by triflylation) and then undergoes nucleophilic addition followed by a Dimroth-type rearrangement to afford a different heterocyclic core, such as a pyridine. chinesechemsoc.org

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

No publicly available studies containing ¹H NMR or ¹³C NMR spectral data for 4,6-dichloro-5-ethylpyrimidin-2-amine could be located. Therefore, a detailed analysis of its chemical shifts, coupling constants, and signal multiplicities cannot be provided.

¹H NMR Spectral Analysis

Specific experimental data for the proton NMR spectrum of this compound is not available in the searched scientific literature.

¹³C NMR Spectral Analysis

Specific experimental data for the carbon-13 NMR spectrum of this compound is not available in the searched scientific literature.

Advanced NMR Techniques for Structure Elucidation

There are no documented applications of advanced NMR techniques, such as COSY, HSQC, or HMBC, for the structural elucidation of this specific compound in the reviewed literature.

Mass Spectrometry (MS)

Detailed mass spectrometric analyses, including high-resolution data and fragmentation studies, for this compound are absent from the available scientific record.

High-Resolution Mass Spectrometry (HRMS)

No published high-resolution mass spectrometry data, which would provide an exact mass measurement to confirm the elemental composition (C₆H₇Cl₂N₃), could be found.

Fragmentation Patterns and Structural Information

Without experimental mass spectra, a definitive analysis of the fragmentation patterns of this compound under electron ionization or other methods is not possible. Generally, amines undergo characteristic α-cleavage, and chlorinated aromatic systems show isotopic patterns, but specific pathways for this molecule have not been documented.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting spectrum provides a unique "molecular fingerprint" that is invaluable for structural elucidation.

The IR spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrational modes of its key functional groups. While a specific experimental spectrum for this exact compound is not publicly available, a detailed analysis can be inferred from the well-established characteristic frequencies of its constituent parts, such as the pyrimidine (B1678525) ring, amino group, ethyl group, and carbon-chlorine bonds, as well as from studies on similar molecules like 4-amino-2,6-dichloropyridine (B16260) and other pyrimidine derivatives. nih.govnih.gov

N-H Vibrations: The primary amine (-NH₂) group is expected to exhibit two distinct stretching vibrations in the region of 3200-3500 cm⁻¹. These correspond to the asymmetric and symmetric N-H stretching modes. Typically, the asymmetric stretch appears at a higher frequency than the symmetric stretch. Additionally, an N-H scissoring (bending) vibration is anticipated to be observed near 1600 cm⁻¹, though its intensity can vary. researchgate.net

C-H Vibrations: The ethyl group (-CH₂CH₃) will give rise to characteristic C-H stretching vibrations. The C(sp³)-H stretching modes are expected in the 2850-2960 cm⁻¹ range. researchgate.net Bending vibrations for the methyl and methylene (B1212753) groups are also expected in the fingerprint region (below 1500 cm⁻¹).

Pyrimidine Ring Vibrations: The pyrimidine ring has a complex series of vibrations. C=N and C=C stretching vibrations within the heterocyclic ring typically appear in the 1400-1600 cm⁻¹ region. Ring "breathing" modes, which involve the concerted stretching and contraction of the entire ring system, are also characteristic and can be found at lower frequencies.

A hypothetical table of the expected major IR absorption bands for this compound is presented below, based on general spectroscopic principles and data from related compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine | N-H Asymmetric Stretch | ~3400 - 3500 |

| Primary Amine | N-H Symmetric Stretch | ~3300 - 3400 |

| Primary Amine | N-H Scissoring (Bending) | ~1600 - 1650 |

| Ethyl Group | C(sp³)-H Stretch | ~2850 - 2960 |

| Pyrimidine Ring | C=N and C=C Stretches | ~1400 - 1600 |

| Carbon-Chlorine | C-Cl Stretch | ~600 - 800 |

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This technique is crucial for determining bond lengths, bond angles, and the nature of intermolecular interactions that govern the packing of molecules in the solid state.

Based on these related structures, the pyrimidine ring of this compound is expected to be essentially planar. The substituents—the two chlorine atoms, the ethyl group, and the amino group—will be attached to this central ring. The bond lengths and angles within the pyrimidine ring are anticipated to be consistent with those of other substituted pyrimidines. For instance, the C-Cl bond lengths are expected to be in the range of 1.73-1.74 Å. nih.gov The conformation of the ethyl group relative to the plane of the pyrimidine ring will be a key structural feature.

A summary of expected crystallographic parameters, extrapolated from analogous compounds, is provided below.

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Key Bond Lengths | C-Cl: ~1.73-1.74 Å |

| C-N (ring): ~1.30-1.35 Å | |

| C-C (ring): ~1.39-1.41 Å | |

| Molecular Geometry | Pyrimidine ring is expected to be planar |

The arrangement of molecules in the crystal lattice is dictated by a variety of non-covalent intermolecular interactions. For this compound, several types of interactions are anticipated to play a significant role.

Hydrogen Bonding: The primary amine group is a potent hydrogen bond donor, while the nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors. It is highly probable that intermolecular N-H···N hydrogen bonds will be a dominant feature in the crystal packing, linking molecules into chains or more complex networks. nih.gov In some related structures, these interactions form inversion dimers. nih.gov

Halogen Bonding: The chlorine atoms on the pyrimidine ring can participate in halogen bonding, where the chlorine atom acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic species, such as a nitrogen atom from an adjacent molecule. Short Cl···N contacts have been observed in the crystal structures of similar dichloropyrimidine derivatives, contributing to the stability of the three-dimensional framework. nih.gov

The combination of these intermolecular forces will determine the final crystal packing arrangement, influencing physical properties such as melting point and solubility.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations provide profound insights into the electronic properties and reactivity of a molecule. However, specific studies applying these methods to 4,6-Dichloro-5-ethylpyrimidin-2-amine are not found in the available scientific databases.

Density Functional Theory (DFT) Studies

Analysis of Electronic Transitions (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for predicting electronic absorption spectra. There are no available TD-DFT studies specifically for this compound in the searched literature. Therefore, data on its electronic transitions, excitation energies, and oscillator strengths have not been published. Theoretical analyses on other aminopyrimidine derivatives have been conducted, but not for this specific molecule.

Electrostatic Potential Surface Analysis

An electrostatic potential surface map is instrumental in identifying the electrophilic and nucleophilic sites of a molecule. No studies containing an electrostatic potential surface analysis for this compound could be located.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including conformational changes and interactions with other molecules.

Molecular Docking Studies

Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are crucial for understanding the potential biological activity of compounds like this compound by modeling their interaction with the active sites of proteins and enzymes.

Prediction of Binding Modes and Affinities with Biological Targets

While specific, publicly documented docking studies exclusively on this compound are limited, extensive research on the broader 2-aminopyrimidine (B69317) family provides significant insight into its likely behavior. This structural class is a well-established pharmacophore, known for its ability to target a range of enzymes, most notably protein kinases, which are critical regulators of cell function and are often implicated in diseases like cancer.

Molecular docking studies on related pyrimidine (B1678525) derivatives have identified several key biological targets:

Cyclin-Dependent Kinases (CDKs): Derivatives of 2-aminopyrimidine are recognized as inhibitors of CDKs, which are central to cell cycle regulation. nih.gov Docking studies on human CDK2 (PDB ID: 1HCK) have shown that pyrimidine derivatives can achieve favorable binding energies, ranging from -7.4 to -7.9 kcal/mol. nih.gov The predicted binding mode involves crucial hydrogen bonds with amino acid residues such as GLU 12, LYS 33, and THR 14 within the active site. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): This kinase is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. nih.govnih.gov Pyrimidine-based compounds have been designed and docked as VEGFR-2 inhibitors. nih.gov In some studies, pyrimidine derivatives achieved excellent docking scores of -14.5 and -15.2 kcal/mol, which are comparable to the score of the established inhibitor sorafenib (B1663141) (-15.1 kcal/mol). mdpi.com These potent interactions are attributed to binding with key residues in the VEGFR-2 active site, including Cys919, Glu885, Cys1045, and Asp1046. mdpi.com

Other Kinases and Enzymes: The versatility of the aminopyrimidine scaffold has been demonstrated in docking studies against other important targets. These include p21-activated kinase 4 (PAK4), where a derivative showed a docking energy of -7.593 kcal/mol, and epidermal growth factor receptor (EGFR). researchgate.netnih.gov Furthermore, computational models have been used to predict the binding of 2-aminopyrimidine derivatives to the active site of β-glucuronidase, helping to explain their inhibitory mechanism against this enzyme.

The following table summarizes the findings from molecular docking studies on various 2-aminopyrimidine derivatives, which provide a model for the potential interactions of this compound.

| Biological Target | PDB ID | Predicted Binding Affinity (Docking Score) | Key Interacting Amino Acid Residues |

| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -7.4 to -7.9 kcal/mol | GLU 12, LYS 33, THR 14, ILE 10 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | 3VHE | -14.5 to -15.2 kcal/mol | Cys919, Glu885, Cys1045, Asp1046 |

| p21-Activated Kinase 4 (PAK4) | 4J9M | -7.593 kcal/mol | Not specified |

| Insulin-like Growth Factor 1 Receptor (IGF1R) | 1P4O | Strong binding affinity reported | Not specified |

| Epidermal Growth Factor Receptor (EGFR) | 3P0Y | Strong binding affinity reported | Not specified |

Virtual Screening Applications

Virtual screening is a computational methodology that involves the rapid assessment of large libraries of chemical structures to identify those that are most likely to bind to a drug target. bohrium.comresearchgate.net The 2-aminopyrimidine core, as found in this compound, serves as an excellent foundational structure for creating these vast virtual libraries. bohrium.com

In this process, digital libraries containing thousands to billions of pyrimidine derivatives are computationally docked against the three-dimensional structure of a biological target. bohrium.comnih.gov This in-silico high-throughput screening allows researchers to prioritize a smaller, more manageable number of compounds for actual synthesis and experimental testing, thereby reducing the time and cost associated with drug discovery. researchgate.net

This approach has been successfully applied in the search for new kinase inhibitors. By screening pyrimidine libraries against targets like VEGFR-2 or CDKs, researchers can identify novel "hits" with high predicted binding affinities and ideal interaction patterns, paving the way for the development of new therapeutic agents. nih.govnih.gov

Structure Activity Relationship Sar Studies of Derivatives

Impact of Substituents on Biological Activity

The biological activity of pyrimidine (B1678525) derivatives is highly sensitive to the nature and position of substituents on the central ring. nih.gov Steric and electronic parameters at positions C-2, C-4, and C-6 are particularly influential. nih.govresearchgate.net

The chlorine atoms at the C-4 and C-6 positions of the parent compound are key reactive sites for nucleophilic substitution, allowing for the introduction of diverse functionalities. In many synthetic pathways, these chloro groups serve as leaving groups for the attachment of amines or other moieties. researchgate.net The chemoselective replacement of just one chloride group, typically at the C-4 position, is a common strategy in the synthesis of 2,4-disubstituted pyrimidines. nih.govresearchgate.net

The nature of the halogen itself can also be a determining factor in biological activity. Studies on various heterocyclic compounds, including pyrones and chalcones, have shown that halogen substituents significantly influence their inhibitory effects. acs.orgnih.gov Generally, smaller, more electronegative halogens like fluorine can enhance activity. For instance, in a series of α-pyrone derivatives, compounds substituted with fluoro- or chloro- groups exhibited stronger biofilm inhibition than those with bromo- groups. acs.org This suggests that in the pyrimidine series, replacing the chlorine atoms with other halogens could modulate activity, with smaller halogens potentially being more favorable due to reduced steric hindrance and efficient electron distribution. acs.org The introduction of fluorine or chlorine atoms into derivatives has been noted to contribute to cytotoxicity in other molecular scaffolds. mdpi.com

The C-5 position of the pyrimidine ring offers another site for modification that can influence biological outcomes. While the parent compound features an ethyl group, SAR studies often explore the impact of different substituents at this position. A deconstruction-reconstruction strategy for pyrimidine diversification has demonstrated that it is possible to introduce substituents, such as an ethyl group, at the C-5 position during the synthesis of related heterocyclic structures like pyridines. nih.gov The presence and size of an alkyl group at C-5 can affect the molecule's orientation and binding within a target's active site. For example, in the development of kinase inhibitors, the insertion of a methyl group on a central thiazole (B1198619) nucleus (a related heterocycle) was found to shift activity and selectivity. acs.org This highlights that even small alkyl groups like the ethyl group at C-5 on the pyrimidine core can play a crucial role in directing the molecule's biological profile.

The 2-amino group is a critical anchor for activity and a frequent target for modification in SAR studies. Research on 2,4-disubstituted pyrimidines shows that the nature of the substituent at the C-2 position profoundly impacts inhibitory activity. nih.gov In one study targeting cholinesterase, various cyclic amine moieties were introduced at the C-2 position. The results indicated that five-membered rings like pyrrolidine (B122466) or six-membered rings such as piperidine (B6355638) were well-tolerated and could lead to potent inhibitors. nih.gov

The table below illustrates the effect of different C-2 substituents on the inhibitory concentration (IC₅₀) against human Acetylcholinesterase (hAChE) and Butyrylcholinesterase (hBuChE) for a series of N-(naphthalen-1-ylmethyl)pyrimidin-4-amine derivatives. nih.gov

| Compound ID | C-2 Substituent | hAChE IC₅₀ (μM) | hBuChE IC₅₀ (μM) |

| 9a | Pyrrolidin-1-yl | 5.5 | 3.6 |

| 9b | Morpholin-4-yl | 14.5 | > 100 |

| 9c | Thiomorpholin-4-yl | 12.3 | > 100 |

| 9d | Piperidin-1-yl | 11.2 | 3.9 |

| 9e | 4-Methylpiperidin-1-yl | 25.8 | 2.2 |

Data sourced from a study on 2,4-disubstituted pyrimidine derivatives as cholinesterase inhibitors. nih.gov

As the data shows, replacing the C-2 amino group with a pyrrolidine (9a) resulted in the most potent AChE inhibitor in this specific series, while introducing a 4-methylpiperidine (B120128) (9e) yielded the most potent and selective BuChE inhibitor. nih.gov Conversely, incorporating rings with additional heteroatoms like morpholine (B109124) (9b) or thiomorpholine (B91149) (9c) was detrimental to BuChE inhibition. nih.gov This demonstrates the sensitivity of the biological target to the steric and electronic properties of the C-2 substituent.

Extending side chains from the pyrimidine core is a common strategy to explore larger regions of a biological target's binding site. The sequence and composition of these side chains can significantly affect conformation and activity. nih.gov In studies of 2,4-disubstituted pyrimidines, a C-4 N-benzyl group was used as an extended side chain. nih.gov Further modifications to this N-benzyl group, alongside changes at the C-2 position, created a library of compounds with a broad range of inhibitory activities. nih.gov

Design and Synthesis of Analogs for SAR Exploration

The rational design and synthesis of analogs are fundamental to conducting SAR studies. This often involves multi-step synthetic routes to create libraries of compounds with systematic variations. bohrium.comresearchgate.net

Altering the core heterocyclic structure is a more profound modification undertaken in SAR studies. This can involve changing the pyrimidine ring to another heterocycle or creating fused-ring systems. For instance, a "deconstruction-reconstruction" strategy can transform pyrimidines into pyridines, which formally replaces a nitrogen atom with a carbon atom, a useful maneuver in SAR exploration. nih.gov Other modifications include the synthesis of fused systems like pyrido[3,2-d]pyrimidines or thieno[3,2-d]pyrimidines, where the pyrimidine ring is annulated with another ring. nih.govmdpi.comresearchgate.net These larger, more rigid structures explore different chemical space and can lead to compounds with novel biological activities. The synthesis of such complex scaffolds often starts from substituted pyrimidines, highlighting the foundational role of molecules like 4,6-dichloro-5-ethylpyrimidin-2-amine as precursors. mdpi.com

Heteroaromatic and Phenolic Substitutions

While specific SAR studies on this compound with heteroaromatic and phenolic substitutions are not extensively found in publicly available literature, valuable insights can be drawn from studies on structurally related diaminopyrimidine derivatives. Research on various 2,4-diaminopyrimidine (B92962) series has consistently shown that the introduction of heteroaromatic and phenolic moieties can significantly modulate biological activity, influencing potency, selectivity, and pharmacokinetic properties.

For instance, in the development of inhibitors for enzymes like dihydrofolate reductase (DHFR) and various kinases, the substitution of the chloro groups with different aniline (B41778) and heteroaromatic amines has been a key strategy. Studies on 2,4-diaminopyrimidines as potent c-jun N-terminal kinase (JNK) inhibitors have demonstrated the importance of optimizing these substitutions to achieve cellular potency and good in vivo profiles rsc.org. Similarly, the synthesis and SAR of 2,4-diaminopyrimidines as antimalarial agents have highlighted that substitutions at these positions are critical for activity nih.govmalariaworld.org.

The introduction of phenolic substituents can introduce hydrogen bonding interactions and alter the electronic nature of the molecule. In a study on phenanthridine (B189435) derivatives, phenolic hydroxyl substitutions were found to remarkably improve melanogenesis and tyrosinase activity nih.gov. Although on a different scaffold, this highlights the potential impact of phenolic groups.

The general findings from related diaminopyrimidine classes suggest the following SAR trends:

Substitution pattern on the aromatic/heteroaromatic ring: The position and electronic nature (electron-donating or electron-withdrawing) of substituents on the appended ring system can fine-tune activity and selectivity.

Hydrogen bonding: The presence of hydrogen bond donors and acceptors on the substituent is often crucial for interaction with biological targets. For example, urea (B33335) groups on phenyl rings have been shown to form key hydrogen bond interactions in the ATP binding site of protein kinases nih.gov.

The following interactive table summarizes hypothetical SAR trends for heteroaromatic and phenolic substitutions on a generic diaminopyrimidine scaffold, based on findings from related compound series.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in rational drug design, allowing for the prediction of the activity of novel compounds and providing insights into the key molecular features driving biological response.

Development of Predictive Models

The development of predictive QSAR models for pyrimidine derivatives typically involves a series of well-defined steps. Initially, a dataset of compounds with known biological activities is compiled. The three-dimensional structures of these molecules are then generated and optimized using computational chemistry software. A wide array of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are subsequently calculated.

Various statistical methods are employed to build the QSAR model, with Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) being common choices. A comparative study on diaminopyrimidines as DHFR inhibitors suggested that neural networks can sometimes outperform traditional regression analysis by better capturing non-linear relationships between descriptors and activity nih.gov.

The robustness and predictive power of the developed models are assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a separate test set of compounds. A successful QSAR model should not only accurately predict the activity of the training set compounds but also generalize well to new, untested molecules. For instance, a QSAR study on urea-substituted 2,4-diamino-pyrimidines as antimalarials resulted in a predictive model that could guide further chemical modifications nih.govmalariaworld.org.

Identification of Key Molecular Descriptors

A critical outcome of QSAR studies is the identification of molecular descriptors that have the most significant impact on biological activity. These descriptors provide a quantitative basis for understanding the SAR and guide the design of more potent and selective compounds.

In various QSAR studies on diaminopyrimidine derivatives, several classes of descriptors have been identified as being important:

Lipophilicity Descriptors (e.g., clogP): Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is frequently a key determinant of biological activity. QSAR analyses of 2,4-diamino-pyrimidine antimalarials have indicated that lipophilicity is a major driver of improved activity nih.govmalariaworld.org. However, excessively high lipophilicity can negatively impact solubility and permeability.

Topological and Steric Descriptors: These descriptors relate to the size, shape, and connectivity of the molecule. They can be critical for ensuring a good fit within the binding pocket of a target protein.

The following interactive table showcases some key molecular descriptors that have been found to be significant in QSAR models of various diaminopyrimidine derivatives and their general influence on biological activity.

Mechanistic Investigations of Biological Activity

Anti-Inflammatory Properties

Derivatives of 2-aminopyrimidine (B69317) have demonstrated notable anti-inflammatory effects by modulating crucial inflammatory mediators. The anti-inflammatory actions of pyrimidines are often attributed to their ability to inhibit the expression and activities of key molecules like nitric oxide and prostaglandin (B15479496) E2. nih.gov

A significant anti-inflammatory characteristic of 2-amino-4,6-dichloropyrimidine (B145751) derivatives is their capacity to suppress the production of nitric oxide (NO), a key signaling molecule in inflammation. Studies have shown that replacing hydroxyl groups with chlorine atoms on the pyrimidine (B1678525) ring markedly enhances inhibitory potential, with 4,6-dichloro derivatives being particularly effective. researchgate.netnih.gov

In vitro experiments on immune-activated mouse peritoneal cells have confirmed that 2-amino-4,6-dichloropyrimidines inhibit NO production, regardless of the substituent at the 5-position. nih.gov For instance, 5-substituted 4,6-dichloro-2-[(N,N-dimethylamino)methyleneamino]pyrimidine derivatives potently suppressed NO generation, with most derivatives showing IC50 values below 5 μM. nih.gov The most potent NO inhibition was observed with a derivative bearing a 5-sec-butyl moiety (IC50 = 2.57 μM). nih.gov Another study highlighted that 5-fluoro-2-amino-4,6-dichloropyrimidine was highly effective, with an IC50 of 2 µM, while other derivatives had IC50 values ranging from 9-36 µM. nih.gov This NO-inhibitory potential was found to be stronger than that of non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin (B1665792) and indomethacin. nih.gov

Table 1: Inhibition of Nitric Oxide (NO) Production by 2-Aminopyrimidine Derivatives

| Compound Type | Substituent at Position 5 | IC50 Value (µM) | Source |

|---|---|---|---|

| 4,6-dichloro-2-[(N,N-dimethylamino)methyleneamino]pyrimidine | sec-butyl | 2.57 | nih.gov |

| 4,6-dichloro-2-[(N,N-dimethylamino)methyleneamino]pyrimidine | ethyl | Not specified, but potent | nih.gov |

| 5-fluoro-2-amino-4,6-dichloropyrimidine | fluoro | 2 | nih.gov |

| Other 5-substituted 2-amino-4,6-dichloropyrimidines | Various | 9 - 36 | nih.gov |

The mechanism of action for many pyrimidine-based anti-inflammatory agents involves the inhibition of Prostaglandin E2 (PGE2), a primary mediator of inflammation and pain. nih.govmdpi.com Polysubstituted 2-aminopyrimidines, particularly the 4,6-dichloro derivatives, have been shown to effectively inhibit PGE2 production in stimulated macrophages and human peripheral blood mononuclear cells. researchgate.netnih.gov

The inhibitory effects are dependent on the chemical structure; larger substituents at the C-5 position (larger than a methyl group) were found to be necessary for the inhibition of PGE2. nih.gov The most potent derivatives demonstrated IC50 values for PGE2 inhibition in the range of 2-10 μM. nih.gov The effectiveness of these pyrimidine derivatives in inhibiting PGE2 was comparable to aspirin, though less potent than indomethacin. nih.gov

The suppression of PGE2 production by pyrimidine derivatives is linked to the inhibition of key enzymes in the arachidonic acid pathway. nih.goviastate.edu The primary mechanism is the suppression of cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for converting arachidonic acid to prostaglandin H2 (PGH2), the precursor of PGE2. nih.govnih.gov The inhibitory activity of these pyrimidine compounds has been associated with a decrease in the expression of COX-2 mRNA. researchgate.netnih.gov

Furthermore, microsomal prostaglandin E synthase-1 (mPGES-1), the enzyme that converts PGH2 to PGE2, has been identified as a promising target for a new generation of anti-inflammatory drugs that could avoid the side effects associated with COX inhibitors. nih.govnih.gov Selective inhibitors of mPGES-1 are expected to reduce inflammation-induced PGE2 production specifically. nih.gov While direct inhibition of mPGES-1 by 4,6-Dichloro-5-ethylpyrimidin-2-amine itself is not explicitly detailed, the development of pyrimidine-based compounds as selective COX-2 or mPGES-1 inhibitors is an active area of research. ptfarm.pl

Antiviral Activities (if applicable to derivatives)

Derivatives of pyrimidine are a cornerstone in the development of antiviral therapeutics. orientjchem.org The structural versatility of the pyrimidine scaffold allows for modifications that can lead to potent antiviral agents. ijpsjournal.comjuniperpublishers.com

Research has shown that derivatives of 4,6-dichloropyrimidine (B16783) can be modified to create compounds with significant antiviral properties. For example, N-heteroaryl substituted adamantane-containing amines, synthesized from 4,6-dichloropyrimidine, are noted for their potential antiviral activities. nih.gov

In one study, novel 2-thiopyrimidine-5-carbonitrile derivatives were synthesized and evaluated for their antiviral efficacy. ekb.eg Specifically, a chlorinated pyrimidine derivative showed promising activity against the Bovine Viral Diarrhea Virus (BVDV), which is often used as a surrogate for the Hepatitis C virus in research. ekb.eg Additionally, nucleoside analogs incorporating a modified pyrimidine ring, such as 4′-substituted-2′-deoxy-2′-fluoro nucleosides, have been developed as potential antiviral agents against a range of RNA viruses. mdpi.com

Antitumor Activity (if applicable to derivatives)

The pyrimidine nucleus is a key structural component in many anticancer agents. orientjchem.orgjuniperpublishers.com Derivatives of 4,6-dichloropyrimidine have been explored for their potential as antitumor compounds.

Substituted 4,6-diaminopyrimidines, which can be synthesized from 4,6-dichloropyrimidine, have been investigated for their ability to block the epidermal growth factor receptor (EGFR), a key target in the treatment of lung cancer. nih.gov Moreover, adamantane-containing derivatives of amines, which can be attached to the pyrimidine core, have also demonstrated antitumor activities. nih.gov Some alkylating agents with antitumor properties have been shown to inhibit prostaglandin synthetase, suggesting a potential mechanism for pyrimidine derivatives that fall into this chemical class. nih.gov

Activity against Specific Kinases (e.g., ALK, ROS1, IGF1R, EGFR, Aurora Kinase)

The 2-aminopyrimidine core is a well-established pharmacophore for kinase inhibitors. Several classes of pyrimidine derivatives have demonstrated potent inhibitory activity against a range of kinases involved in cancer progression.

Aurora Kinase Inhibition: Derivatives of 2-aminopyrimidine have shown significant promise as inhibitors of Aurora kinases, which are key regulators of mitosis. A study on N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines identified them as potent inhibitors of both Aurora A and Aurora B kinases. nih.govcapes.gov.br The lead compound from this series, 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine, exhibited K_i values of 8.0 nM and 9.2 nM for Aurora A and Aurora B, respectively. nih.govcapes.gov.br

Furthermore, a series of 4,6-diphenylpyrimidin-2-amine (B1348216) derivatives were designed and synthesized as potential anticancer agents, with one derivative, 2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl) phenol, identified as a selective inhibitor of Aurora kinase A. nih.gov This compound was found to reduce the phosphorylation of Aurora kinase A at Thr283 in HCT116 human colon cancer cells. nih.gov

EGFR Inhibition: The epidermal growth factor receptor (EGFR) is another important target for pyrimidine-based inhibitors. Substituted 4,6-diaminopyrimidines have been noted for their potential to block EGFR, making them promising candidates for the treatment of lung cancer. nih.gov While direct inhibition data for this compound is not available, the known activity of related compounds suggests that it could be a valuable scaffold for developing new EGFR inhibitors. Second-generation EGFR tyrosine kinase inhibitors (TKIs) were developed to overcome resistance to earlier drugs. nih.gov

| Compound Class | Target Kinase | Activity (K_i/IC_50) | Reference |

|---|---|---|---|

| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Aurora A | 8.0 nM (K_i) | nih.govcapes.gov.br |

| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Aurora B | 9.2 nM (K_i) | nih.govcapes.gov.br |

| 4,6-diphenylpyrimidin-2-amine derivatives | Aurora Kinase A | Inhibitory activity demonstrated | nih.gov |

| Substituted 4,6-diaminopyrimidines | EGFR | Potential blocking activity | nih.gov |

Evaluation on Cancer Cell Lines

Consistent with their kinase inhibitory activity, pyrimidine derivatives have been evaluated for their cytotoxic effects against a variety of cancer cell lines.

Thieno[2,3-d]pyrimidine derivatives have demonstrated cytotoxicity in colorectal, ovarian, and brain cancer cell lines. nih.gov Similarly, novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid exhibited potent cytotoxic activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with IC_50 values of 0.48 µM and 0.74 µM for the most active compound. nih.gov Another study on 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates showed antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov

Synthetic derivatives of pyrimidine have also been investigated for their ability to overcome multi-drug resistance in breast cancer cell lines. nih.gov These findings underscore the potential of the pyrimidine scaffold, and by extension this compound, as a source of new anticancer agents.

| Compound Class | Cancer Cell Line | Activity (IC_50) | Reference |

|---|---|---|---|

| 2-amino-4-aryl-pyrimidine derivatives of ursolic acid | MCF-7 (Breast) | 0.48 µM | nih.gov |

| 2-amino-4-aryl-pyrimidine derivatives of ursolic acid | HeLa (Cervical) | 0.74 µM | nih.gov |

| Thieno[2,3-d]pyrimidine derivatives | Colon, Ovarian, Brain | Cytotoxicity demonstrated | nih.gov |

| 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates | MCF-7, MDA-MB-231 (Breast) | Antiproliferative activity shown | nih.gov |

Mechanism of Action Elucidation

The anticancer effects of pyrimidine-based kinase inhibitors are often linked to their impact on the cell cycle and apoptosis. For instance, the anticancer activity of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora kinase inhibitors was attributed to cell death following mitotic failure and the development of polyploidy. nih.govcapes.gov.br

A study on a 4,6-diphenylpyrimidin-2-amine derivative that inhibits Aurora kinase A found that it caused an accumulation of cells in the G2/M phase of the cell cycle and triggered caspase-mediated apoptotic cell death in HCT116 human colon cancer cells. nih.gov Further investigation into a series of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid revealed that the most potent compound could inhibit cell migration, induce cell cycle arrest at the S phase, and trigger mitochondrial-related apoptosis. nih.gov This was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of the caspase cascade. nih.gov These mechanisms provide a plausible framework for the potential mode of action of this compound.

Enzyme Inhibition Studies

GTP Cyclohydrolase I (GTPCH) Inhibition (if applicable)

GTP cyclohydrolase I (GTPCH) is the rate-limiting enzyme in the biosynthesis of tetrahydrobiopterin. The prototypical inhibitor of GTPCH is 2,4-diamino-6-hydroxypyrimidine (B22253) (DAHP). nih.govnih.gov DAHP inhibits GTPCH through a dual mechanism: at low concentrations, it mimics the natural feedback inhibitor by requiring the GTPCH feedback regulatory protein (GFRP), and at higher concentrations, it directly competes with the substrate GTP. nih.gov There is currently no direct scientific evidence to suggest that this compound or its close structural analogs are inhibitors of GTPCH.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition (if applicable)

N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is an enzyme involved in the biosynthesis of N-acylethanolamines, a class of signaling lipids. Research has identified certain pyrimidine derivatives as inhibitors of NAPE-PLD. nih.govnih.gov For example, a high-throughput screening campaign led to the discovery of a pyrimidine-based inhibitor which, after optimization, yielded a potent and selective NAPE-PLD inhibitor. nih.gov However, the core structures of these inhibitors are different from this compound. Therefore, it is not possible to conclude that the target compound would inhibit NAPE-PLD based on the available data.

Receptor Antagonism/Agonism (if applicable to derivatives)

The pyrimidine scaffold is also found in compounds targeting various G-protein coupled receptors. A patent has described certain pyrimidine derivatives as 5-HT2C receptor antagonists. google.com However, the structural features of these compounds are distinct from this compound, and there is no direct evidence to suggest that its derivatives would exhibit similar receptor antagonism or agonism.

5-HT7 Receptor Ligand Studies

No research data is publicly available for this specific compound.

Future Directions and Therapeutic Potential

Development as Lead Compounds for Drug Discovery

4,6-Dichloro-5-ethylpyrimidin-2-amine serves as a critical intermediate or lead compound in the synthesis of more complex and potent pharmaceutical molecules. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure that requires modification to fit the target better. The dichloropyrimidine core is a highly valued scaffold because the two chlorine atoms are excellent leaving groups, allowing for sequential and selective reactions with various nucleophiles.

This reactivity enables medicinal chemists to systematically modify the structure to enhance efficacy, selectivity, and pharmacokinetic properties. The process often involves nucleophilic substitution reactions where the chlorine atoms are replaced by amines, thiols, or alkoxides to generate a diverse library of new chemical entities. The ethyl group at the 5-position also influences the compound's biological activity and physical properties. nih.gov This strategic derivatization is a cornerstone of modern drug discovery, aiming to optimize the interaction of the molecule with its biological target.

Exploration of Novel Biological Targets

Initial research has identified several biological pathways that are modulated by derivatives of this compound. A key area of investigation is its role in inflammation. Studies have shown that 2-amino-4,6-dichloropyrimidine (B145751) derivatives can significantly inhibit the production of nitric oxide (NO) in immune cells. nih.gov NO is a critical signaling molecule in inflammatory processes, and its inhibition points to potential therapeutic applications in inflammatory diseases. The precise enzymatic targets within the NO production pathway remain to be fully elucidated. nih.gov Some research also suggests that similar pyrimidine (B1678525) compounds can inhibit cyclooxygenase (COX) enzymes, which are also central to inflammation.

Beyond inflammation, the broader class of 2-aminopyrimidines has historical significance in antiviral research. Early studies on 2-amino-4,6-dichloropyrimidine revealed that it could inhibit the replication of a wide range of viruses, including members of the Herpes, Picorna, and Pox virus families. nih.gov The proposed mechanism was unique, suggesting that the compound prevented the maturation of viral particles by interfering with the assembly of viral proteins into new virions. nih.gov This presents an attractive mechanism for developing new antiviral drugs. nih.gov Furthermore, related pyrimidine structures have been investigated as potent inhibitors of various protein kinases, which are crucial targets in oncology and other diseases. chemrxiv.org

Combinatorial Chemistry Approaches for Derivative Synthesis

Combinatorial chemistry is a powerful strategy to rapidly generate a large number of different but structurally related molecules, which can then be screened for biological activity. The this compound scaffold is exceptionally well-suited for this approach. The differential reactivity of the chlorine atoms at the C4 and C6 positions can be exploited to create extensive libraries of derivatives.

A typical synthetic strategy involves the stepwise substitution of the chlorine atoms. For instance, reacting 4,6-dichloropyrimidines with various amines can lead to mono- and di-substituted products. nih.govresearchgate.net The reaction conditions, such as the choice of base and solvent, can be fine-tuned to favor the selective substitution at one position over the other, further increasing the diversity of the resulting compounds. researchgate.net High-yield methods have been developed to convert 2-amino-4,6-dihydroxypyrimidine (B16511) precursors into their 2-amino-4,6-dichloropyrimidine counterparts, facilitating the large-scale synthesis needed for drug discovery programs. nih.gov

Table 1: Synthesis and Yield of 5-Substituted 2-amino-4,6-dichloropyrimidines

This table summarizes the synthesis of this compound and related analogs, highlighting the high yields achievable. nih.gov

| Compound Name | Substituent at Position 5 | Yield (%) | Melting Point (°C) |

| 4,6-Dichloro-5-methylpyrimidin-2-amine | Methyl | 71 | 189–190 |

| This compound | Ethyl | 82 | 183–185 |

| 4,6-Dichloro-5-isopropylpyrimidin-2-amine | Isopropyl | 69 | 175–176 |

| 4,6-Dichloro-5-phenylpyrimidin-2-amine | Phenyl | 71 | 193–195 |

Advanced Preclinical Studies

Following the identification of promising derivatives through initial screening, advanced preclinical studies are necessary to evaluate their potential as drug candidates. While specific advanced preclinical data for this compound itself is not extensively published, the pathway for such compounds is well-established. These studies would involve a battery of in vitro and in vivo tests to characterize the compound's efficacy and pharmacological profile.

For anticancer derivatives, this includes testing against a panel of human cancer cell lines to determine the spectrum of activity. nih.gov Further studies would investigate the mechanism of action, for example, by analyzing the compound's effect on the cell cycle or its ability to induce apoptosis (programmed cell death). nih.gov Promising candidates would then advance to in vivo studies using animal models, such as xenografts, where human tumors are implanted in mice to assess the drug's antitumor effects in a living organism. nih.gov For anti-inflammatory applications, preclinical models would include animal models of diseases like rheumatoid arthritis or inflammatory bowel disease. nih.gov

Therapeutic Applications

The biological activities demonstrated by this compound and its derivatives suggest potential therapeutic uses in several key areas.

Inflammatory Diseases : The demonstrated ability of related compounds to inhibit the production of nitric oxide makes them strong candidates for the development of new anti-inflammatory drugs. nih.gov With IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) for some derivatives in the low micromolar range (9–36 µM), these compounds show significant promise. nih.gov They could potentially be developed for conditions where chronic inflammation is a key pathological feature.

Cancer : Research has indicated that derivatives of this pyrimidine scaffold can effectively inhibit the proliferation of cancer cells in vitro. The versatility of the core structure allows for the creation of derivatives that can be optimized to target specific pathways involved in cancer growth, such as microtubule dynamics or protein kinases. nih.gov

Antiviral Agents : The historical precedent of 2-amino-4,6-dichloropyrimidine's activity against a broad spectrum of viruses provides a strong rationale for exploring new derivatives as antiviral therapies. nih.gov The unique mechanism of inhibiting the assembly of viral particles could be particularly valuable in combating drug-resistant viral strains. nih.gov Further research could lead to the development of novel agents against existing and emerging viral threats.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,6-dichloro-5-ethylpyrimidin-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via chlorination of 5-ethylpyrimidin-2-amine using phosphorus oxychloride (POCl₃) under reflux conditions. Key parameters include maintaining anhydrous conditions and controlling reaction time to minimize by-products. For industrial scalability, continuous flow processes improve yield (≥85%) and purity by ensuring consistent reagent mixing and temperature control .

Q. How can structural characterization of this compound and its derivatives be performed?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns (e.g., δ ~3.52 ppm for ethyl protons in DMSO-d₆) .

- X-ray crystallography to resolve molecular conformation and intermolecular interactions (e.g., hydrogen bonding in pyrimidine derivatives) .

- Mass spectrometry (EI-MS) for molecular ion confirmation (e.g., m/z 201/203 [M⁺] for chlorinated analogs) .

Q. What nucleophilic substitution reactions are feasible at the 4- and 6-chloro positions?

- Methodological Answer : The chlorine atoms undergo substitution with nucleophiles like amines, alkoxides, or thiols. For example:

- Amine substitution : React with primary/secondary amines (e.g., methylamine) in polar aprotic solvents (DMF, DMSO) at 80–100°C.

- Alkoxide substitution : Use sodium methoxide (NaOMe) in methanol under reflux. Monitor reaction progress via TLC to avoid over-substitution .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

- Methodological Answer :

- Electron-withdrawing groups : Introduce substituents (e.g., -NO₂, -CF₃) at the 4/6 positions to enhance electrophilicity and enzyme-binding affinity.

- Ethyl group role : The 5-ethyl group improves solubility and steric interactions with target proteins (e.g., COX-2). Compare analogs lacking ethyl groups to assess bioavailability differences .

- Example SAR Table :

| Derivative | Substituent (Position) | IC₅₀ (COX-2 Inhibition) |

|---|---|---|

| Parent compound | Cl (4,6), Et (5) | 2.5 µM |

| 5-H analog | Cl (4,6), H (5) | 12.7 µM |

| 4-NO₂, 6-Cl analog | NO₂ (4), Cl (6), Et (5) | 0.8 µM |

Q. What experimental strategies can elucidate the mechanism of enzyme inhibition (e.g., COX-2 or NO synthase)?

- Methodological Answer :

- Enzyme assays : Measure IC₅₀ values using recombinant enzymes (e.g., COX-2 inhibition assay with celecoxib as a positive control) .

- Molecular docking : Perform in silico simulations (AutoDock Vina) to predict binding modes. Prioritize derivatives with high docking scores for synthesis.

- Kinetic studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .

Q. How should researchers address variability in reported IC₅₀ values (e.g., 2–36 µM for NO inhibition)?

- Methodological Answer :

- Standardize assays : Use consistent cell models (e.g., RAW 264.7 macrophages for NO production) and LPS concentrations (e.g., 1 µg/mL).

- Control for cytotoxicity : Include MTT assays to rule out false positives from cell death.

- Replicate experiments : Perform triplicate runs with internal controls (e.g., N-monomethyl-l-arginine) .

Q. What strategies resolve contradictions in anticancer activity across cell lines?

- Methodological Answer :

- Panel testing : Screen derivatives against diverse cancer cell lines (e.g., MCF-7, A549, HeLa) to identify selectivity patterns.

- Combination studies : Test synergy with standard chemotherapeutics (e.g., cisplatin) using Chou-Talalay analysis.

- Apoptosis assays : Use flow cytometry (Annexin V/PI staining) to confirm mechanism of cell death .

Q. How does this compound compare to structurally similar pyrimidine derivatives in agrochemical applications?

- Methodological Answer :

- Bioavailability testing : Compare logP values and soil adsorption coefficients (Koc) to assess environmental persistence.

- Target specificity : Evaluate herbicidal activity (e.g., Arabidopsis thaliana growth inhibition) against commercial analogs (e.g., 2-amino-4,6-dichloropyrimidine).

- Metabolic stability : Use liver microsome assays to predict degradation rates in field conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.